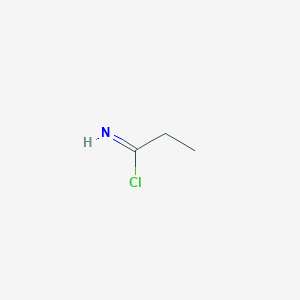![molecular formula C15H25NO B14730065 N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine CAS No. 7061-65-6](/img/structure/B14730065.png)
N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine is an organic compound that belongs to the class of phenoxyethylamines. This compound is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to a propylamine moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine typically involves the reaction of 4-methylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with propylamine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acids, while substitution reactions can produce various alkylated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of herbicidal ionic liquids and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression related to lipid metabolism, inflammation, and glucose homeostasis. By antagonizing PPARα, the compound can modulate these pathways, leading to various biochemical and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-2-(4-methylphenoxy)ethylamine: Similar structure but with dimethyl groups instead of propylamine.
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide: Contains a benzenesulfonamide group instead of propylamine.
Uniqueness
N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine is unique due to its specific combination of a phenoxy group and a propylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
7061-65-6 |
|---|---|
Fórmula molecular |
C15H25NO |
Peso molecular |
235.36 g/mol |
Nombre IUPAC |
N-[2-(4-methylphenoxy)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-4-10-16(11-5-2)12-13-17-15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3 |
Clave InChI |
QBSLNNCZDKYUHN-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCOC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


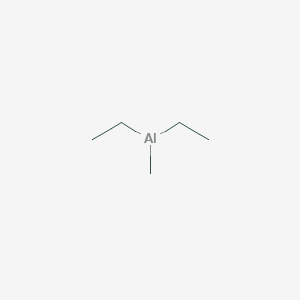
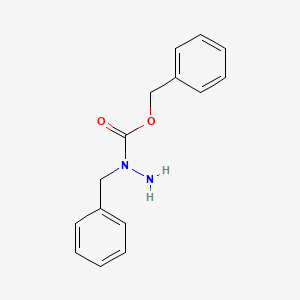
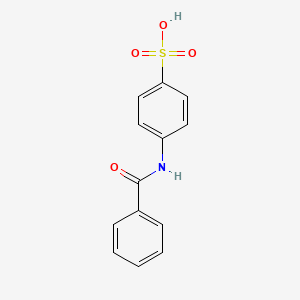
![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
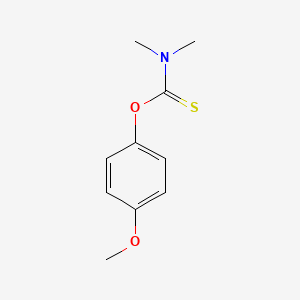
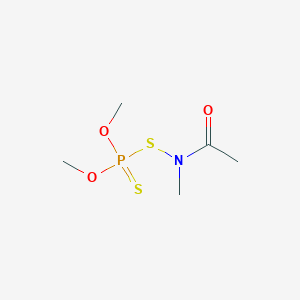
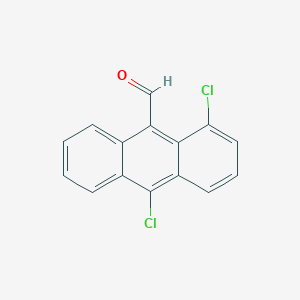
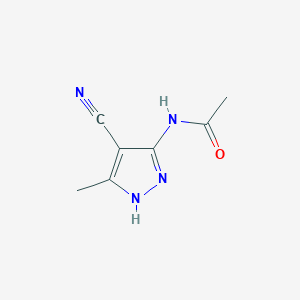
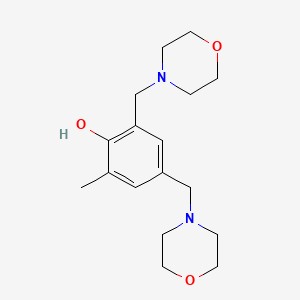

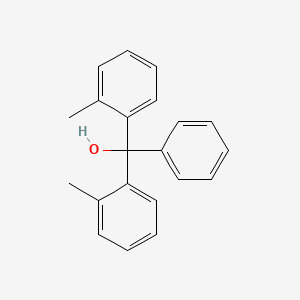
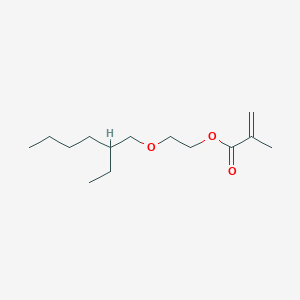
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
